molecular formula C24H27N3O8 B13860863 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid

Cat. No.: B13860863
M. Wt: 485.5 g/mol
InChI Key: AYBPIAZKEUHJJR-DMBZKHIPSA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid involves multiple steps, including the formation of the tetrahydropyran ring, the attachment of the carbazole moiety, and the introduction of the imidazole group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The imidazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Compared to other similar compounds, (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic Acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.

    Carbazole derivatives: Compounds containing the carbazole moiety with different substituents.

    Imidazole-containing compounds: Molecules that feature the imidazole group and exhibit similar chemical properties.

Properties

Molecular Formula

C24H27N3O8

Molecular Weight

485.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H27N3O8/c1-11-25-7-8-27(11)10-12-3-6-15-17(18(12)28)14-5-4-13(9-16(14)26(15)2)34-24-21(31)19(29)20(30)22(35-24)23(32)33/h4-5,7-9,12,19-22,24,29-31H,3,6,10H2,1-2H3,(H,32,33)/t12?,19-,20-,21+,22-,24+/m0/s1

InChI Key

AYBPIAZKEUHJJR-DMBZKHIPSA-N

Isomeric SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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